molecular formula C12H22N2O3 B6236895 tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate CAS No. 1445951-18-7

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

カタログ番号 B6236895
CAS番号: 1445951-18-7
分子量: 242.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (also known as TBODC) is an organic compound with a unique structure that has been studied and utilized for a variety of applications. TBODC has been used in a variety of synthetic reactions, as well as for its potential to function as a drug in the treatment of certain diseases.

作用機序

The exact mechanism of action of TBODC is not yet fully understood. However, it is believed that TBODC may act as a proton donor or acceptor, or as a Lewis acid or base. In addition, TBODC is thought to interact with certain enzymes and receptors in order to produce certain biochemical and physiological effects.
Biochemical and Physiological Effects
TBODC has been studied for its potential to produce a variety of biochemical and physiological effects. For example, TBODC has been studied for its potential to inhibit the activity of certain enzymes, to regulate the expression of certain genes, to modulate the activity of certain receptors, and to act as a ligand for certain proteins. In addition, TBODC has been studied for its potential to modulate the activity of certain neurotransmitters and to affect the release of certain hormones.

実験室実験の利点と制限

TBODC has several advantages for use in laboratory experiments. For example, TBODC is relatively stable and can be synthesized in a laboratory setting. In addition, TBODC is relatively non-toxic and has a low melting point, which makes it ideal for use in a variety of experiments. However, TBODC also has some limitations for use in laboratory experiments. For example, TBODC is relatively insoluble in aqueous solutions, which can make it difficult to use in certain experiments. In addition, TBODC is relatively expensive, which can limit its use in certain experiments.

将来の方向性

There are a number of potential future directions for the study of TBODC. For example, further research could be conducted to better understand the mechanism of action of TBODC and its potential to produce certain biochemical and physiological effects. In addition, further research could be conducted to identify new uses for TBODC in scientific research and to develop new synthetic methods for the production of TBODC. Finally, further research could be conducted to identify new potential applications for TBODC in the treatment of certain diseases.

合成法

TBODC can be synthesized through a variety of methods, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in an aprotic solvent to form a tertiary alcohol. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. Both of these reactions can be used to synthesize TBODC in a laboratory setting.

科学的研究の応用

TBODC has been studied for its potential to be used in a variety of scientific research applications. For example, TBODC has been studied for its potential to be used as a catalyst for organic synthesis, as a drug for the treatment of certain diseases, and as an inhibitor of enzymes. In addition, TBODC has been studied for its potential to be used in the production of polymers, as a fluorescent probe for imaging studies, and as a stabilizer for proteins and nucleic acids.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves the reaction of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butylamine", "3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylic acid", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate", "a. Dissolve 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylic acid (1.0 g, 5.0 mmol) and DCC (1.3 g, 6.3 mmol) in DMF (10 mL) under nitrogen atmosphere.", "b. Add tert-butylamine (0.7 mL, 6.3 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the filter cake with diethyl ether.", "d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate = 3:1) to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate as a white solid (yield: 1.2 g, 85%).", "Step 2: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride", "a. Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (0.5 g, 1.8 mmol) in diethyl ether (10 mL) and add HCl gas until the pH of the solution reaches 2.", "b. Filter the precipitated tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride and wash the filter cake with diethyl ether.", "c. Dry the product under vacuum to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride as a white solid (yield: 0.6 g, 95%).", "Step 3: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate", "a. Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride (0.5 g, 1.8 mmol) in water (10 mL) and add NaHCO3 until the pH of the solution reaches 8.", "b. Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over Na2SO4.", "c. Concentrate the organic layer under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate = 3:1) to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate as a white solid (yield: 0.4 g, 80%).", "Step 4: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride", "a. Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (0.2 g, 0.7 mmol) in water (5 mL) and add HCl gas until the pH of the solution reaches 2.", "b. Filter the precipitated tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride and wash the filter cake with diethyl ether.", "c. Dry the product under vacuum to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride as a white solid (yield: 0.1 g, 50%)." ] }

CAS番号

1445951-18-7

製品名

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

分子式

C12H22N2O3

分子量

242.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。